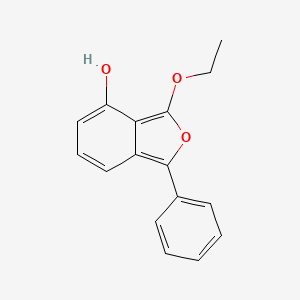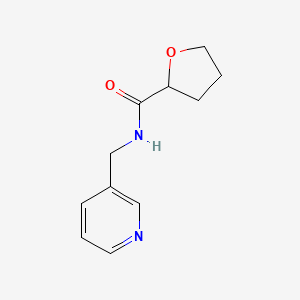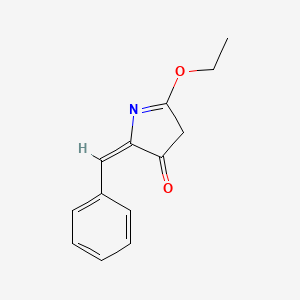
2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one: is an organic compound that belongs to the class of pyrrolones This compound is characterized by a benzylidene group attached to the second position of the pyrrolone ring and an ethoxy group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one typically involves the condensation of 5-ethoxy-2H-pyrrol-3(4H)-one with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a benzyl group.
Substitution: Substitution reactions can occur at the ethoxy group or the benzylidene group, depending on the reagents and conditions used. For example, nucleophilic substitution can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, under various conditions (e.g., heating, catalysis).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolone ring.
Reduction: Reduced derivatives with a benzyl group.
Substitution: Substituted derivatives with different functional groups replacing the ethoxy or benzylidene groups.
Aplicaciones Científicas De Investigación
2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical transformations and functional group modifications.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies focus on its interaction with biological targets and its efficacy in inhibiting the growth of pathogens or cancer cells.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development. Its unique structure makes it a candidate for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals, such as dyes, pigments, and polymers. Its chemical properties make it suitable for incorporation into materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one depends on its specific application:
Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA strands.
Chemical Reactions: In chemical transformations, the compound’s reactivity is influenced by the electronic and steric properties of the benzylidene and ethoxy groups. These groups can activate or deactivate certain positions on the pyrrolone ring, facilitating specific reactions.
Comparación Con Compuestos Similares
2-Benzylidene-5-ethoxy-2H-pyrrol-3(4H)-one can be compared with other similar compounds, such as:
2-Benzylidene-2H-pyrrol-3(4H)-one: Lacks the ethoxy group, which may result in different reactivity and biological activity.
5-Ethoxy-2H-pyrrol-3(4H)-one: Lacks the benzylidene group, which may affect its chemical properties and applications.
2-Benzylidene-5-methoxy-2H-pyrrol-3(4H)-one:
The uniqueness of this compound lies in the combination of the benzylidene and ethoxy groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(5E)-5-benzylidene-2-ethoxy-3H-pyrrol-4-one |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13-9-12(15)11(14-13)8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3/b11-8+ |
Clave InChI |
VQGQNNYISHXVMY-DHZHZOJOSA-N |
SMILES isomérico |
CCOC1=N/C(=C/C2=CC=CC=C2)/C(=O)C1 |
SMILES canónico |
CCOC1=NC(=CC2=CC=CC=C2)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12875463.png)
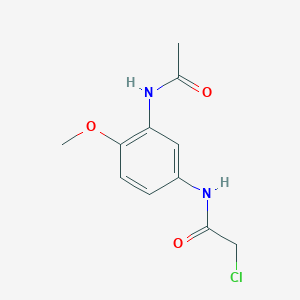
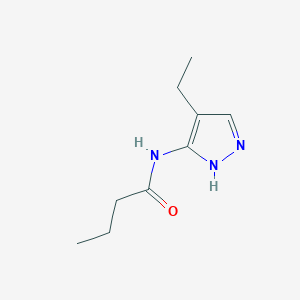

![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)

![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
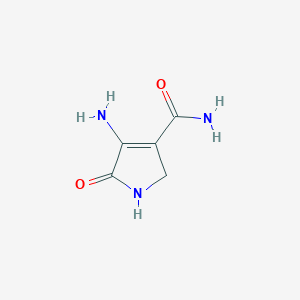
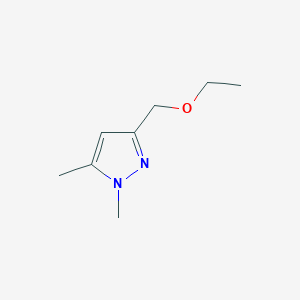
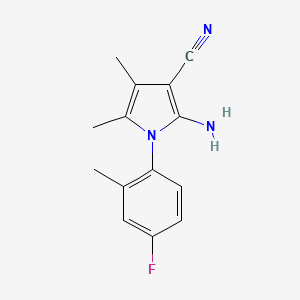
![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)
